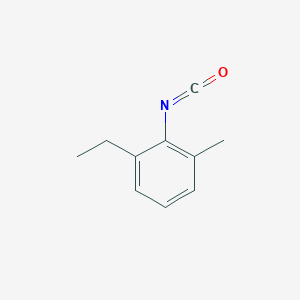

2-Ethyl-6-methylphenylisocyanat

Übersicht

Beschreibung

2-Ethyl-6-methylphenyl isocyanate, also known as 1-ethyl-2-isocyanato-3-methylbenzene, is an aryl isocyanate.

Wissenschaftliche Forschungsanwendungen

Pharmazeutika

2-Ethyl-6-methylphenylisocyanat: wird als Zwischenprodukt bei der Synthese pharmazeutischer Verbindungen verwendet. Seine Reaktivität mit Aminen und Alkoholen macht es wertvoll für die Konstruktion komplexer Moleküle, einschließlich potenzieller Medikamentenkandidaten. Es kann verwendet werden, um die pharmakokinetischen Eigenschaften von pharmazeutischen Wirkstoffen (APIs) zu modifizieren oder um Prodrugs zu erzeugen, die die Wirkstoffabgabe verbessern .

Landwirtschaft

In der Landwirtschaft dient diese Verbindung als Baustein für die Herstellung von Pestiziden und Herbiziden. Seine Fähigkeit, mit verschiedenen Substraten zu reagieren, ermöglicht die Entwicklung von Verbindungen, die bestimmte Schädlinge oder Unkräuter gezielt bekämpfen können, ohne die Feldfrüchte zu beeinträchtigen .

Materialwissenschaften

Materialwissenschaften: profitieren von der Verwendung von this compound bei der Entwicklung neuer Polymere und Beschichtungen. Es kann in das Rückgrat von Polymeren eingebaut werden, um deren thermische Stabilität und mechanische Festigkeit zu verbessern .

Chemische Synthese

Dieses Isocyanat ist ein vielseitiges Reagenz in der chemischen Synthese, insbesondere bei der Konstruktion von Heterocyclen und als Vernetzer. Seine Fähigkeit, Urethan- und Harnstoffbindungen zu bilden, wird bei der Synthese einer breiten Palette organischer Verbindungen genutzt .

Polymerindustrie

In der Polymerindustrie wird this compound zur Herstellung von Polyurethanen verwendet, die in verschiedenen Anwendungen wie Schäumen, Klebstoffen und Dichtstoffen eingesetzt werden. Die Isocyanatgruppe reagiert mit Polyolen zu langkettigen Polymeren mit unterschiedlichen Eigenschaften .

Biomedizinische Forschung

Die Reaktivität von this compound wird in der biomedizinischen Forschung genutzt, um Biomoleküle zu modifizieren oder Gerüste für die Gewebezüchtung zu erzeugen. Es kann verwendet werden, um bioaktive Moleküle an Oberflächen zu binden oder biokompatible Materialien zu konstruieren .

Umweltwissenschaften

In den Umweltwissenschaften kann diese Verbindung verwendet werden, um Materialien zu schaffen, die bei der Schadstoffkontrolle helfen, wie z. B. Filter oder Adsorptionsmittel. Es kann auch eine Rolle bei der Entwicklung von Sensoren für die Umweltüberwachung spielen .

Analytische Chemie

Schließlich kann this compound in der analytischen Chemie als Derivatisierungsmittel verwendet werden, um die Detektion verschiedener Substanzen in komplexen Gemischen zu verbessern. Es kann mit Analyten reagieren, um Produkte zu bilden, die mit chromatographischen oder spektroskopischen Methoden leichter nachweisbar sind .

Safety and Hazards

2-Ethyl-6-methylphenyl isocyanate is classified as acutely toxic, both orally and dermally. It can cause skin and eye irritation. Inhalation can lead to specific target organ toxicity . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .

Wirkmechanismus

Target of Action

2-Ethyl-6-methylphenyl isocyanate, also known as 1-ethyl-2-isocyanato-3-methylbenzene, is an aryl isocyanate Aryl isocyanates are generally known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .

Mode of Action

Isocyanates, in general, are highly reactive and can undergo various chemical reactions, including polymerization and addition reactions with compounds containing active hydrogen atoms .

Biochemical Pathways

Isocyanates are known to react with biological macromolecules, potentially leading to various biological effects .

Pharmacokinetics

Isocyanates are generally known to be rapidly absorbed and distributed in the body, metabolized, and excreted .

Result of Action

Exposure to isocyanates can lead to various health effects, including respiratory and skin irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Ethyl-6-methylphenyl isocyanate. For instance, the presence of compounds with active hydrogen atoms can lead to reactions with the isocyanate group . Additionally, storage conditions can affect the stability of the compound .

Biochemische Analyse

Biochemical Properties

2-Ethyl-6-methylphenyl isocyanate plays a significant role in biochemical reactions, particularly in the formation of urea derivatives. It interacts with various enzymes and proteins, including those involved in the synthesis of polyurethanes. The compound reacts with amines to form ureas, which are essential in the production of polymers and other biochemical substances . The nature of these interactions is primarily based on the nucleophilic attack of the amine group on the isocyanate group, leading to the formation of a stable urea linkage.

Cellular Effects

The effects of 2-Ethyl-6-methylphenyl isocyanate on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to cause oxidative stress in cells, leading to the activation of stress response pathways. Additionally, it can alter gene expression by modifying transcription factors and other regulatory proteins . These changes can impact cellular metabolism, leading to alterations in energy production and utilization.

Molecular Mechanism

At the molecular level, 2-Ethyl-6-methylphenyl isocyanate exerts its effects through covalent binding interactions with biomolecules. It can inhibit or activate enzymes by modifying their active sites, leading to changes in their catalytic activity. The compound can also induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins . These interactions can result in the upregulation or downregulation of specific genes, affecting various cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Ethyl-6-methylphenyl isocyanate can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to moisture or high temperatures . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including chronic oxidative stress and alterations in gene expression .

Dosage Effects in Animal Models

The effects of 2-Ethyl-6-methylphenyl isocyanate vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and transient changes in gene expression. At high doses, it can lead to significant toxicity, including severe oxidative damage, inflammation, and cell death . These adverse effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

2-Ethyl-6-methylphenyl isocyanate is involved in various metabolic pathways, particularly those related to the synthesis of urea derivatives. It interacts with enzymes such as urease, which catalyzes the hydrolysis of urea into carbon dioxide and ammonia . The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and utilization.

Transport and Distribution

Within cells and tissues, 2-Ethyl-6-methylphenyl isocyanate is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function . The compound’s distribution is also affected by its physicochemical properties, such as solubility and stability.

Subcellular Localization

The subcellular localization of 2-Ethyl-6-methylphenyl isocyanate is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell, enhancing its biochemical activity.

Eigenschaften

IUPAC Name |

1-ethyl-2-isocyanato-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-3-9-6-4-5-8(2)10(9)11-7-12/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMAVXDRFOILNKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N=C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371368 | |

| Record name | 2-Ethyl-6-methylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75746-71-3 | |

| Record name | 2-Ethyl-6-methylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethyl-6-methylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

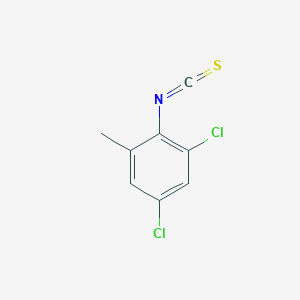

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

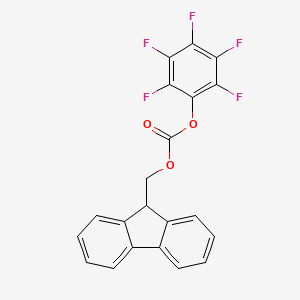

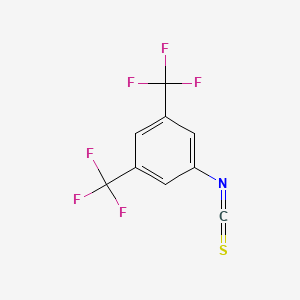

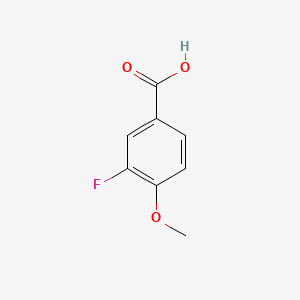

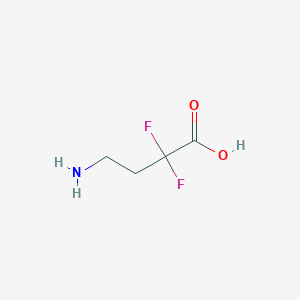

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.